molecular formula C11H16F3NO4 B2794389 1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid CAS No. 2306270-08-4

1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid

Cat. No.: B2794389
CAS No.: 2306270-08-4
M. Wt: 283.247
InChI Key: FBPITRHRQFTXRS-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a type of amino acid derivative. It contains a cyclobutanecarboxylic acid group, a trifluoromethyl group, and a tert-butoxycarbonylamino group . The tert-butoxycarbonyl (Boc) group is a common protective group used in peptide synthesis .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, commonly with trifluoroacetic acid . This might be a step in the reactions involving this compound.

Scientific Research Applications

Synthesis and Applications in Material Sciences

Continuous photo flow synthesis has been explored for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a derivative closely related to 1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid. This compound serves as a useful building block for preparing various biologically active compounds and those in material sciences containing cyclobutane ring systems labeled with deuterium atoms. Its application extends to the synthesis of internal standards for drug candidate compounds in quantitative mass spectrometry analyses in nonclinical and clinical pharmacokinetic studies (Yamashita, T., Nishikawa, H., & Kawamoto, T., 2019).

Synthesis of Novel Antibiotic Analogs

The synthesis of novel cyclobutanone analogs of β-lactam antibiotics has been reported, achieved through [2+2] cycloaddition and intramolecular nitrene insertion strategies. This process leads to the creation of compounds with potential antibiotic properties, showcasing the versatility of the cyclobutanecarboxylic acid framework in drug discovery (Martyres, D., Baldwin, J., Adlington, R., Lee, V., Probert, M., & Watkin, D., 2001).

Development of tert-Butylating Reagents

The development of a new tert-butylating reagent, TriAT-tBu, for the acid-catalyzed tert-butylation of alcohols and carboxylic acids, underscores the significance of tert-butoxycarbonyl functional groups in synthetic organic chemistry. This reagent enables the conversion of various alcohols and carboxylic acids into their corresponding tert-butyl ethers and esters, facilitating modifications essential for the synthesis of complex molecules (Yamada, K., Hayakawa, N., Fujita, H., Kitamura, M., & Kunishima, M., 2016).

Catalytic Applications

Palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides has been detailed, producing iminocarboxylates as precursors to fluorinated alpha-amino acids. This method highlights the utility of catalysis in introducing tert-butoxycarbonyl protection, a pivotal step in synthesizing amino acid derivatives (Amii, H., Kishikawa, Y., Kageyama, K., & Uneyama, K., 2000).

Chelating Agent Synthesis

1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a precursor chelating agent for lanthanide ions, useful in improving the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media in molecular imaging. This example illustrates the broader applications of tert-butoxycarbonyl derivatives in facilitating the synthesis of complex molecules for biomedical research (Li, C., Winnard, P., & Bhujwalla, Z., 2009).

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(7(16)17)4-6(5-10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPITRHRQFTXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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